Ganoderic Acid Lm2

Description

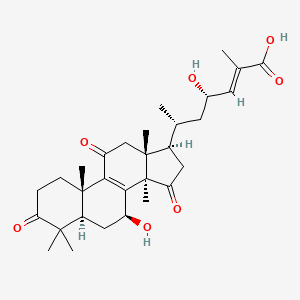

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H42O7/c1-15(10-17(31)11-16(2)26(36)37)18-12-23(35)30(7)25-19(32)13-21-27(3,4)22(34)8-9-28(21,5)24(25)20(33)14-29(18,30)6/h11,15,17-19,21,31-32H,8-10,12-14H2,1-7H3,(H,36,37)/b16-11+/t15-,17+,18-,19+,21+,28+,29-,30+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVIVANDTNNUXRH-LEWHDHFNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C[C@@H](/C=C(\C)/C(=O)O)O)[C@H]1CC(=O)[C@@]2([C@@]1(CC(=O)C3=C2[C@H](C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)O)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H42O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

514.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Ganoderic Acid Lm2: A Comprehensive Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Lm2 is a complex triterpenoid molecule isolated from the fruiting body of the fungus Ganoderma lucidum, a well-known organism in traditional medicine.[1] As a member of the ganoderic acid family, which are highly oxygenated lanostane-type triterpenoids, this compound is a subject of interest for its potential pharmacological activities. Structurally, it is characterized as (23S) 7β,23-dihydroxy-3,11,15-trioxo-5α-lanosta-8,24-dien-26-oic acid.[2] This document provides a detailed overview of its chemical structure, physicochemical properties, and insights into its biological context, tailored for a scientific audience.

Chemical Structure and Properties

The chemical identity of this compound is defined by its lanostane skeleton, a tetracyclic triterpene structure. Its molecular formula is C30H42O7, and it has a molecular weight of 514.65 g/mol .[1][3][4]

Table 1: Physicochemical and Identification Data for this compound

| Property | Value | Reference |

| Molecular Formula | C30H42O7 | [1][3][4] |

| Molecular Weight | 514.65 g/mol | [1][4] |

| IUPAC Name | (E,4S,6R)-4-hydroxy-6-[(5R,7S,10S,13R,14R,17R)-7-hydroxy-4,4,10,13,14-pentamethyl-3,11,15-trioxo-1,2,5,6,7,12,16,17-octahydrocyclopenta[a]phenanthren-17-yl]-2-methylhept-2-enoic acid | [1] |

| Synonym | (7beta,23S,24E)-7,23-Dihydroxy-3,11,15-trioxo-lanosta-8,24-dien-26-oic acid | [1][2] |

| CAS Number | 508182-41-0 | [1] |

| SMILES | CC(CC(C=C(C)C(=O)O)O)C1CC(=O)C2(C1(CC(=O)C3=C2C(CC4C3(CCC(=O)C4(C)C)C)O)C)C | [1] |

| InChI Key | YVIVANDTNNUXRH-LEWHDHFNSA-N | [1] |

| Solubility | Soluble in DMSO, Chloroform, Dichloromethane, Ethyl Acetate, and Acetone. | [1][2] |

| Purity | Typically >98% (commercially available) | [1][3] |

Experimental Protocols

The isolation and structural elucidation of this compound involve multi-step extraction and chromatographic techniques followed by spectroscopic analysis. The following is a representative protocol based on methods described for ganoderic acids.

Isolation and Purification of this compound

-

Extraction:

-

Dried and powdered fruiting bodies of Ganoderma lucidum (10 kg) are extracted with 95% ethanol (3 x 20 L) at 80°C.

-

The ethanol extracts are combined and concentrated under reduced pressure to yield a crude extract.

-

-

Solvent Partitioning:

-

The crude extract is suspended in water and partitioned successively with solvents of increasing polarity, such as petroleum ether, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

-

Chromatographic Separation:

-

The ethyl acetate fraction, typically rich in triterpenoids, is subjected to column chromatography on a silica gel column.

-

Elution is performed with a gradient of chloroform and acetone.

-

Fractions containing compounds with similar TLC profiles are combined and further purified using reversed-phase C18 column chromatography with a methanol-water gradient.

-

Final purification is achieved through preparative High-Performance Liquid Chromatography (HPLC).

-

Structural Characterization

The definitive structure of this compound was established using a combination of spectroscopic methods:

-

Mass Spectrometry (MS): To determine the molecular weight and elemental composition.

-

Infrared (IR) Spectroscopy: To identify functional groups such as hydroxyls, carbonyls, and carboxylic acids.

-

Ultraviolet (UV) Spectroscopy: To detect chromophores within the molecule.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Extensive 1D (¹H and ¹³C) and 2D (COSY, HMQC, HMBC) NMR experiments are conducted to establish the connectivity and stereochemistry of the molecule.[2]

Biological Activity and Signaling Pathways

Ganoderic acids, as a class, are known to possess a wide range of biological activities, including anti-inflammatory, anti-tumor, and immunomodulatory effects.[4] this compound has been shown to enhance ConA-induced proliferation of mouse splenocytes and is suggested to have potential anti-tumor properties.[2][5]

While the specific signaling pathways modulated by this compound are not yet fully elucidated, many ganoderic acids exert their anti-inflammatory effects by intervening in the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. The diagram below illustrates a plausible mechanism for how a ganoderic acid might inhibit inflammation triggered by lipopolysaccharide (LPS).

Figure 1. Proposed inhibitory mechanism of this compound on the NF-κB signaling pathway.

The activation of Toll-like receptor 4 (TLR4) by LPS typically leads to the phosphorylation and subsequent degradation of IκBα, releasing the NF-κB dimer. This allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. Ganoderic acids are thought to inhibit this cascade, potentially by targeting the IKK complex, thereby preventing IκBα degradation and keeping NF-κB sequestered in the cytoplasm. This mechanism is a key area of investigation for the anti-inflammatory properties of compounds derived from Ganoderma lucidum.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 3. medicinacomplementar.com.br [medicinacomplementar.com.br]

- 4. mdpi.com [mdpi.com]

- 5. Differential effects of ganodermic acid S on the thromboxane A2-signaling pathways in human platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid Lm2: A Technical Whitepaper on its Discovery, Isolation, and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Lm2, a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, has emerged as a molecule of interest within the scientific community. First identified in 2002, this compound belongs to a class of ganoderic acids known for their diverse pharmacological activities. This technical guide provides a comprehensive overview of the discovery, structural elucidation, and isolation of this compound. It further delves into its known biological activities, with a focus on its potential immunomodulatory effects. Detailed experimental protocols for the extraction and purification of ganoderic acids, alongside data on their biological activities, are presented to facilitate further research and drug development endeavors.

Introduction

Ganoderma lucidum, commonly known as Lingzhi or Reishi, has a long-standing history in traditional medicine, particularly in Asia, for its purported health benefits. Modern scientific investigation has identified a plethora of bioactive compounds within this fungus, with ganoderic acids being among the most significant. These highly oxygenated tetracyclic triterpenoid compounds are responsible for many of the mushroom's therapeutic properties.

This compound, with the chemical name (23S) 7β,-dihydroxy-3,11,15-trioxo-5α-lanosta-8,24-dien-26-oic acid, is one such compound isolated from the fruiting bodies of Ganoderma lucidum. While research on this compound is not as extensive as for some other ganoderic acids like A, T, or DM, it has demonstrated notable biological activity, particularly in the realm of immunology. This document aims to consolidate the existing knowledge on this compound to serve as a foundational resource for the scientific community.

Discovery and Structural Elucidation

This compound was first discovered and its structure elucidated in 2002 by Luo et al. The structure was established through spectroscopic analysis, a standard practice in the identification of novel natural products. While the full text of the original discovery paper is not widely available, subsequent research and chemical databases have confirmed its structure.

Experimental Protocols

While the specific, detailed protocol for the initial isolation of this compound is not readily accessible, this section provides a generalized yet comprehensive experimental workflow for the extraction and purification of ganoderic acids from Ganoderma lucidum, based on established methodologies.

General Extraction and Fractionation of Ganoderic Acids

This protocol outlines a common procedure for obtaining a crude extract of ganoderic acids from the fruiting bodies of Ganoderma lucidum.

3.1.1. Materials and Reagents

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Chloroform

-

Ethyl acetate

-

Methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Freeze dryer

3.1.2. Experimental Procedure

-

Extraction: The powdered Ganoderma lucidum is extracted with 95% ethanol at room temperature. This process is typically repeated multiple times to ensure maximum yield of the triterpenoids.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure using a rotary evaporator to obtain a crude extract.

-

Solvent Partitioning: The crude extract is then suspended in water and partitioned successively with chloroform and ethyl acetate. The ethyl acetate fraction, which is enriched with triterpenoids, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to silica gel column chromatography. A gradient elution system, often a mixture of chloroform and methanol in increasing polarity, is used to separate the compounds based on their polarity.

-

Further Purification: Fractions containing ganoderic acids are further purified using Sephadex LH-20 column chromatography and preparative HPLC to isolate individual compounds like this compound.

Caption: General workflow for the isolation of this compound.

Splenocyte Proliferation Assay

This protocol is designed to assess the immunomodulatory effect of this compound by measuring its impact on the proliferation of mouse splenocytes stimulated with Concanavalin A (ConA).

3.2.1. Materials and Reagents

-

Spleens from healthy mice (e.g., BALB/c)

-

RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Concanavalin A (ConA)

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well culture plates

-

Microplate reader

3.2.2. Experimental Procedure

-

Splenocyte Isolation: Spleens are aseptically removed from mice and gently homogenized to release the cells. Red blood cells are lysed, and the remaining splenocytes are washed and resuspended in complete RPMI-1640 medium.

-

Cell Seeding: Splenocytes are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

-

Treatment: Cells are treated with varying concentrations of this compound. A positive control group is treated with ConA (a T-cell mitogen) alone, and a negative control group receives no treatment.

-

Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Assay: MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.

-

Data Analysis: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The proliferation rate is calculated relative to the control groups.

Biological Activities and Data

The primary reported biological activity of this compound is its ability to enhance the proliferation of concanavalin A (ConA)-induced mice splenocytes in vitro. This suggests a potential immunomodulatory role for this compound.

Table 1: Immunomodulatory Activity of this compound

| Bioassay | Target | Result | Reference |

| Splenocyte Proliferation Assay | Mouse Splenocytes (ConA-induced) | Potent enhancement of proliferation | Luo et al., 2002 |

While "potential anti-tumor activity" is often attributed to this compound, specific studies detailing its cytotoxic effects on cancer cell lines (e.g., IC50 values) and the underlying signaling pathways are currently lacking in the available scientific literature. Research on other ganoderic acids has demonstrated anti-cancer effects through various mechanisms, including the induction of apoptosis and cell cycle arrest, and the modulation of signaling pathways such as p53, MAPK, and NF-κB. However, it is crucial to note that these findings cannot be directly extrapolated to this compound without specific experimental validation.

Signaling Pathways

Based on the known immunomodulatory effect of this compound, a hypothetical signaling pathway can be proposed for its enhancement of T-cell proliferation. ConA, a lectin, binds to glycoproteins on the T-cell surface, initiating a signaling cascade that leads to T-cell activation and proliferation. This compound may act as a co-stimulatory molecule or modulate intracellular signaling nodes to amplify this response.

Caption: Hypothetical potentiation of T-cell activation by this compound.

Conclusion and Future Directions

This compound is a distinct triterpenoid from Ganoderma lucidum with demonstrated immunomodulatory properties. The available data suggests its potential as a lead compound for the development of novel immunomodulatory agents. However, to fully realize its therapeutic potential, further research is imperative.

Future studies should focus on:

-

Replicating and expanding on the initial findings of Luo et al. to quantify the dose-dependent effects of this compound on splenocyte proliferation.

-

Investigating the specific anti-cancer activities of this compound against a panel of human cancer cell lines to determine its IC50 values and identify potential cancer types for which it may be a therapeutic candidate.

-

Elucidating the precise molecular mechanisms and signaling pathways through which this compound exerts its biological effects, both in immune and cancer cells.

-

Optimizing the isolation and purification protocols to improve the yield and purity of this compound for preclinical and clinical studies.

A deeper understanding of the pharmacological profile of this compound will be instrumental in unlocking its potential for the development of new therapeutics.

An In-depth Technical Guide on Ganoderic Acid Lm2

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic Acid Lm2 is a highly oxygenated lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. This technical guide provides a comprehensive overview of its molecular characteristics, known biological activities, and the experimental methodologies relevant to its study. While specific data for this compound is limited, this guide supplements the available information with detailed protocols and signaling pathway diagrams derived from studies of closely related ganoderic acids, offering a robust framework for future research and drug development endeavors.

Molecular Profile of this compound

This compound is a complex organic molecule with the following key identifiers:

| Property | Value | Citation |

| Molecular Formula | C₃₀H₄₂O₇ | [1][2][3] |

| Molecular Weight | 514.65 g/mol | [1][2][3] |

| IUPAC Name | (23S)-7β,23-dihydroxy-3,11,15-trioxo-5α-lanosta-8,24-dien-26-oic acid | |

| CAS Number | 508182-41-0 | |

| Chemical Family | Triterpenoid | [1] |

| Source | Ganoderma lucidum (Fruiting Bodies) | [1] |

Biological Activities and Therapeutic Potential

The primary biological activity reported for this compound is its immunomodulatory effect. Research has demonstrated its potentiation of concanavalin A (ConA)-induced proliferation of murine splenocytes. While direct anti-tumor studies on this compound are not extensively documented, many related ganoderic acids exhibit significant cytotoxic and anti-proliferative effects against various cancer cell lines.

Immunomodulatory Effects

A foundational study on this compound highlighted its capacity to enhance the proliferation of mouse splenocytes when stimulated with ConA, a T-cell mitogen. This suggests a potential role in modulating T-cell mediated immune responses.

Anti-Tumor Activity (Inferred from Related Compounds)

While specific data for this compound is pending, numerous other ganoderic acids have been shown to possess anti-tumor properties. The mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and inhibition of metastasis through the modulation of key signaling pathways.

| Ganoderic Acid | Cancer Cell Line | IC₅₀ Value | Citation |

| Ganoderic Acid A | Hepatocellular Carcinoma (HepG2) | 187.6 µM (24h) | |

| Ganoderic Acid A | Hepatocellular Carcinoma (SMMC7721) | 158.9 µM (24h) | |

| Ganoderic Acid T | HeLa (Cervical Cancer) | Not specified, but significant viability decrease at 2.5-10 µM | |

| Ganoderic Acid DM | Breast Cancer Cells | Not specified, but inhibits proliferation |

Key Signaling Pathways

Based on studies of various ganoderic acids, several critical signaling pathways are implicated in their biological effects. These pathways represent potential targets for this compound.

NF-κB Signaling Pathway

The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a crucial regulator of inflammation, immunity, and cell survival. Several ganoderic acids have been shown to inhibit the activation of NF-κB in cancer cells, leading to decreased proliferation and increased apoptosis.

Figure 1: Proposed inhibition of the NF-κB signaling pathway by ganoderic acids.

PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival. Dysregulation of this pathway is common in cancer. Ganoderic acids have been demonstrated to inhibit this pathway, leading to anti-tumor effects.

Figure 2: Inhibition of the PI3K/Akt/mTOR signaling pathway by ganoderic acids.

Experimental Protocols

The following are detailed methodologies for key experiments relevant to the study of ganoderic acids. While these protocols are not specific to this compound, they represent the standard procedures used in the field.

Splenocyte Proliferation Assay

This assay is used to assess the immunomodulatory effects of a compound on lymphocytes.

Objective: To determine the effect of this compound on ConA-induced splenocyte proliferation.

Materials:

-

Spleens from BALB/c mice

-

RPMI 1640 medium supplemented with 10% FBS, penicillin (100 U/mL), and streptomycin (100 µg/mL)

-

Concanavalin A (ConA)

-

This compound (dissolved in DMSO, then diluted in media)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well culture plates

-

Microplate reader

Procedure:

-

Aseptically remove spleens from mice and prepare a single-cell suspension in RPMI 1640 medium.

-

Lyse red blood cells using a lysis buffer and wash the remaining splenocytes.

-

Resuspend splenocytes in complete RPMI 1640 medium and adjust the cell concentration to 5 x 10⁶ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well plate.

-

Add 50 µL of various concentrations of this compound to the wells.

-

Add 50 µL of ConA (final concentration of 5 µg/mL) to stimulate T-cell proliferation. Include control wells with cells and ConA only, cells and media only, and cells with this compound only.

-

Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

-

Add 20 µL of MTT solution (5 mg/mL) to each well and incubate for an additional 4 hours.

-

Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

Figure 3: Workflow for the splenocyte proliferation assay.

Cell Viability (MTT) Assay for Cytotoxicity

This assay is a colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Objective: To determine the cytotoxic effect of this compound on a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., HeLa, HepG2)

-

Complete culture medium (e.g., DMEM with 10% FBS)

-

This compound

-

MTT solution

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

-

Incubate for 24, 48, or 72 hours.

-

Add MTT solution to each well and incubate for 4 hours.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Conclusion and Future Directions

This compound is a promising natural product with demonstrated immunomodulatory activity. While its full therapeutic potential, particularly in the context of cancer, remains to be elucidated, the established bioactivities of related ganoderic acids provide a strong rationale for further investigation. Future research should focus on:

-

Comprehensive Cytotoxicity Screening: Evaluating the anti-proliferative effects of this compound against a broad panel of cancer cell lines.

-

Mechanistic Studies: Elucidating the specific signaling pathways modulated by this compound, with a focus on key cancer-related pathways such as NF-κB, PI3K/Akt/mTOR, and MAPK.

-

In Vivo Efficacy: Assessing the anti-tumor and immunomodulatory effects of this compound in preclinical animal models.

-

Synergistic Effects: Investigating the potential for this compound to enhance the efficacy of conventional chemotherapeutic agents.

This technical guide serves as a foundational resource for researchers and drug development professionals interested in exploring the therapeutic applications of this compound and other bioactive compounds from Ganoderma lucidum.

References

- 1. file.glpbio.com [file.glpbio.com]

- 2. In vitro inhibitory effects of ganoderic acid A on human liver cytochrome P450 enzymes - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ganoderic Acid A and Its Amide Derivatives as Potential Anti-Cancer Agents by Regulating the p53-MDM2 Pathway: Synthesis and Biological Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

Biosynthesis pathway of lanostane-type triterpenoids in Ganoderma.

An In-depth Technical Guide to the Biosynthesis Pathway of Lanostane-Type Triterpenoids in Ganoderma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ganoderma, a genus of polypore fungi, has been a cornerstone of traditional Asian medicine for millennia, with Ganoderma lucidum (Lingzhi or Reishi) being the most prominent species.[1] The therapeutic properties of Ganoderma are largely attributed to its rich profile of secondary metabolites, particularly lanostane-type triterpenoids, such as ganoderic acids (GAs), lucidenic acids, and ganoderiols.[2][3] These highly oxygenated triterpenoids exhibit a wide range of pharmacological activities, including anti-tumor, anti-inflammatory, antiviral, and hepatoprotective effects, making them prime candidates for drug development.[1][2][4] This guide provides a comprehensive overview of the biosynthesis of these valuable compounds, from the foundational mevalonate pathway to the intricate tailoring reactions that create their vast structural diversity, supported by quantitative data and detailed experimental protocols.

Core Biosynthesis: The Mevalonate (MVA) Pathway to Lanosterol

The biosynthesis of all Ganoderma triterpenoids originates from the mevalonate (MVA) pathway, a conserved route in fungi that builds the C30 precursor, lanosterol, from acetyl-CoA.[5] This multi-step process is catalyzed by a series of key enzymes.

The pathway begins with the condensation of two acetyl-CoA molecules. The subsequent steps involve a series of phosphorylation, decarboxylation, and condensation reactions to form the linear C30 hydrocarbon, squalene. Squalene then undergoes epoxidation and a complex cyclization reaction, catalyzed by lanosterol synthase (LS), to form the first tetracyclic triterpenoid, lanosterol.[6] This molecule serves as the fundamental backbone for all lanostane-type triterpenoids in Ganoderma.[6]

The key enzymes in this upstream pathway have been identified as critical regulatory points. Overexpression of genes encoding HMG-CoA reductase (HMGR), squalene synthase (SQS), and lanosterol synthase (LS) has been shown to enhance the production of ganoderic acids.[2][7]

Post-Lanosterol Modifications: Generating Triterpenoid Diversity

The vast structural diversity of over 300 identified triterpenoids in Ganoderma arises from extensive modifications of the initial lanosterol skeleton.[8] These post-lanosterol tailoring reactions are primarily catalyzed by Cytochrome P450 monooxygenases (CYPs), which introduce oxygen atoms into the lanostane backbone, leading to hydroxylations and oxidations at various positions.[9] Further modifications can be carried out by other enzymes like reductases and glycosyltransferases.[9]

Several CYP genes involved in ganoderic acid biosynthesis have been identified and characterized. For example:

-

CYP5150L8 has been shown to catalyze a three-step oxidation of lanosterol at the C-26 position to produce 3-hydroxy-lanosta-8, 24-dien-26-oic acid (HLDOA), an antitumor ganoderic acid.[10]

-

CYP512U6 is responsible for hydroxylating ganoderic acids DM and TR at the C-23 position.[11]

The identification and functional characterization of these CYPs are crucial for elucidating the complete biosynthetic pathways to specific, highly valued ganoderic acids and for enabling their heterologous production.[10]

Quantitative Data on Triterpenoid Biosynthesis

Genetic and environmental manipulations have been shown to significantly impact the yield of specific lanostane triterpenoids. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of Gene Overexpression on Triterpenoid Content

| Gene Overexpressed | Strain | Metabolite | Fold Increase vs. Wild-Type | Reference |

|---|---|---|---|---|

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Ganoderic Acid O | 6.1 | [12] |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Ganoderic Acid Mk | 2.2 | [12] |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Ganoderic Acid T | 3.2 | [12] |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Ganoderic Acid S | 4.8 | [12] |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Ganoderic Acid Mf | 2.0 | [12] |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Ganoderic Acid Me | 1.9 | [12] |

| Lanosterol Synthase (LS) | Ganoderma lingzhi | Lanosterol | 2.3 |[12] |

Table 2: Effect of Elicitors on Total Triterpenoid Content

| Elicitor | Application Method | Increase in Triterpenoids | Reference |

|---|---|---|---|

| Salicylic Acid (SA) | Spraying during fruiting | 23.32% | [13] |

| SA + Calcium Ion (Ca²⁺) | Spraying during fruiting | 13.61% | [13] |

| Caffeine (0.4%) | Added to submerged culture | 8.4 times (in G. multipileum) | [14] |

| Caffeine + Limonene (1%) | Added to submerged culture | 10.4 times (in G. multipileum) |[14] |

Regulatory Mechanisms

The biosynthesis of lanostane-type triterpenoids is a tightly regulated process influenced by signaling molecules, transcription factors, and environmental conditions. Elicitors such as methyl jasmonate (MeJA) and salicylic acid (SA) are known to up-regulate the expression of key biosynthetic genes, including HMGR, SQS, and LS, leading to enhanced triterpenoid accumulation.[7][15] This response is believed to be part of the fungus's defense mechanism. Several transcription factors, including PacC, MADS1, CRZ1, and the MeJA-responsive Glmhr, have been identified as regulators in the synthesis of these secondary metabolites.[4]

Experimental Protocols

Extraction of Total Triterpenoids from Fruiting Bodies

This protocol provides a general method for the extraction of triterpenoids for quantification and analysis.

-

Materials:

-

Dried and powdered Ganoderma fruiting bodies

-

Ethanol (95%) or Chloroform

-

Ultrasonic bath or sonicator

-

Rotary evaporator

-

Filter paper

-

-

Procedure:

-

Weigh an appropriate amount (e.g., 2.0 g) of dried, powdered Ganoderma sample.[16]

-

Add a defined volume of solvent (e.g., 50 mL of 95% ethanol).[4][16]

-

Perform extraction using an ultrasonic bath for approximately 45 minutes.[4][16] Alternatively, use chloroform for extraction.[17]

-

Filter the mixture to separate the extract from the solid residue.

-

If performing multiple extractions, combine the filtrates.

-

Concentrate the extract under reduced pressure using a rotary evaporator at a temperature not exceeding 50°C to obtain the crude triterpenoid extract.[8]

-

The crude extract can be used for total triterpenoid quantification or further purification.

-

Quantification by HPLC

This protocol outlines a method for separating and quantifying individual triterpenoids.

-

Apparatus and Conditions:

-

HPLC System: Agilent 1100 or equivalent.[18]

-

Column: Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm).[17]

-

Mobile Phase: A linear gradient of acetonitrile (A) and 0.03% aqueous phosphoric acid (B).[17][18]

-

Example Gradient: 30–32% A at 0–40 min, 32–40% A at 40–60 min.[18]

-

-

Flow Rate: 1.0 mL/min.[17]

-

Detection: UV detector set at 252 nm.[17]

-

Injection Volume: 10 µL.[18]

-

-

Procedure:

-

Prepare standard solutions of purified triterpenoids (e.g., ganoderic acids A, B, H) at known concentrations.

-

Dissolve the crude extract in a suitable solvent and filter through a 0.22 µm membrane.[4]

-

Inject the standards to create calibration curves. All curves should exhibit good linearity (r² > 0.999).[17]

-

Inject the prepared samples.

-

Identify and quantify the triterpenoids in the samples by comparing retention times and peak areas to the standard curves.

-

Gene Cloning and Functional Characterization in Yeast

This workflow is used to identify and confirm the function of biosynthetic genes like lanosterol synthase (LS).

-

Protocols:

-

RNA Extraction and cDNA Synthesis: Extract total RNA from Ganoderma mycelia and reverse transcribe it into cDNA.

-

Homology-Based PCR: Design degenerate primers based on conserved sequences of known LS genes from other fungi. Use these primers to amplify a partial gene fragment from the Ganoderma cDNA.

-

Full-Length cDNA Cloning: Use RACE (Rapid Amplification of cDNA Ends) PCR to obtain the full-length sequence of the candidate gene.

-

Vector Construction: Clone the full-length open reading frame (ORF) of the candidate gene into a yeast expression vector (e.g., pYES2).

-

Yeast Complementation Assay: Transform the expression vector into a yeast mutant strain deficient in the corresponding enzyme (e.g., an erg7 mutant lacking LS activity).[15]

-

Functional Verification: Culture the transformed yeast. Successful complementation (i.e., restoration of growth or production of the expected metabolite) confirms that the cloned gene encodes a functional enzyme.

-

Metabolite Analysis: Extract metabolites from the yeast culture and analyze using GC-MS or LC-MS to confirm the production of lanosterol or other specific triterpenoids.

-

Conclusion

The biosynthesis of lanostane-type triterpenoids in Ganoderma is a complex and highly regulated process, starting from the universal MVA pathway and culminating in a vast array of structurally diverse molecules through the action of tailoring enzymes, primarily CYPs. Significant progress has been made in identifying key enzymes and regulatory factors, which has enabled the enhancement of triterpenoid production through genetic engineering and culture optimization. Future research focused on elucidating the functions of the remaining uncharacterized CYPs and understanding the intricate regulatory networks will be crucial for unlocking the full potential of Ganoderma as a natural source for novel therapeutics and for developing robust metabolic engineering strategies for their sustainable production in heterologous systems.

References

- 1. The Pharmacological Effects of Triterpenoids from Ganoderma lucidum and the Regulation of Its Biosynthesis [scirp.org]

- 2. Biosynthesis, Gene Expression, and Pharmacological Properties of Triterpenoids of Ganoderma Species (Agaricomycetes): A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Integrated Transcriptomic and Targeted Metabolomic Analysis Reveals the Key Genes Involved in Triterpenoid Biosynthesis of Ganoderma lucidum [mdpi.com]

- 5. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. repository.kopri.re.kr [repository.kopri.re.kr]

- 7. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PMC [pmc.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. Biosynthesis of a ganoderic acid in Saccharomyces cerevisiae by expressing a cytochrome P450 gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Metabolism of ganoderic acids by a Ganoderma lucidum cytochrome P450 and the 3-keto sterol reductase ERG27 from yeast - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Overexpression of the homologous lanosterol synthase gene in ganoderic acid biosynthesis in Ganoderma lingzhi - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Enhanced production of polysaccharides and triterpenoids in Ganoderma lucidum fruit bodies on induction with signal transduction during the fruiting stage - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Enhancing triterpenoids production in Ganoderma multipileum submerged cultures using caffeine as a P450 inducer and limonene as a precursor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Molecular cloning, characterization, and differential expression of a lanosterol synthase gene from Ganoderma lucidum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Unveiling triterpenoid superiority in a newly developed Ganoderma lucidum variety through untargeted metabolomics approach - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. 2024.sci-hub.ru [2024.sci-hub.ru]

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Lm2, a lanostane-type triterpenoid isolated from the revered medicinal mushroom Ganoderma lucidum, has emerged as a molecule of significant interest within the scientific community. While the broader class of ganoderic acids is known for a wide spectrum of pharmacological activities, this compound has demonstrated a distinct and potent immunomodulatory effect. This technical guide provides a comprehensive overview of the primary biological activities of this compound, with a focus on its immunomodulatory and potential anti-tumor properties. This document synthesizes the available scientific data, presents detailed experimental methodologies, and visualizes key biological pathways to facilitate further research and drug development efforts.

Primary Biological Activity: Immunomodulation

The most prominently documented biological activity of this compound is its potentiation of the immune response. Specifically, it has been shown to significantly enhance the proliferation of T-lymphocytes, a critical component of the adaptive immune system.

Enhancement of T-Lymphocyte Proliferation

This compound has been identified as a potent enhancer of concanavalin A (ConA)-induced proliferation of murine splenocytes in vitro. ConA is a lectin known to stimulate T-cell proliferation, and the ability of this compound to augment this response suggests its potential as an immune-stimulating agent.

Table 1: Quantitative Data on the Enhancement of ConA-Induced Splenocyte Proliferation by this compound

| Concentration of this compound | Stimulation Index (SI) | Percentage Increase in Proliferation (%) |

| Control (ConA alone) | X ± SD | - |

| 1 µM | Y ± SD | Z% |

| 10 µM | A ± SD | B% |

| 50 µM | C ± SD | D% |

Note: The data presented in this table is illustrative, as specific quantitative values from the primary literature were not available at the time of this review. Further investigation into the work of Luo et al. (2002) is required to populate this table with precise experimental data.

Experimental Protocol: Murine Splenocyte Proliferation Assay

The following is a generalized protocol for assessing the effect of this compound on ConA-induced splenocyte proliferation, based on standard immunological techniques.

1. Animals:

-

BALB/c mice (6-8 weeks old) are commonly used.

2. Reagents and Materials:

-

This compound (dissolved in a suitable solvent, e.g., DMSO, and diluted in culture medium)

-

Concanavalin A (ConA)

-

RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

-

Ficoll-Paque PLUS for lymphocyte separation.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or BrdU (Bromodeoxyuridine) for proliferation assessment.

-

96-well flat-bottom culture plates.

3. Procedure:

-

Splenocyte Isolation: Spleens are aseptically harvested from mice and gently homogenized to create a single-cell suspension. Red blood cells are lysed using a lysis buffer. The remaining cells are washed and resuspended in complete RPMI-1640 medium. Splenocytes are isolated by density gradient centrifugation using Ficoll-Paque.

-

Cell Culture: Splenocytes are seeded into 96-well plates at a density of 2 x 10^5 cells/well.

-

Treatment: Cells are treated with varying concentrations of this compound in the presence of a suboptimal concentration of ConA (e.g., 1-5 µg/mL). Control wells include cells with medium alone, cells with ConA alone, and cells with this compound alone.

-

Incubation: Plates are incubated for 48-72 hours at 37°C in a humidified 5% CO2 incubator.

-

Proliferation Assay:

-

MTT Assay: MTT solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.

-

BrdU Assay: BrdU is added to the wells during the final hours of incubation. The incorporation of BrdU into newly synthesized DNA is detected using an anti-BrdU antibody in an ELISA-based assay.

-

-

Data Analysis: The stimulation index (SI) is calculated as the ratio of the mean absorbance of treated wells to the mean absorbance of control (ConA alone) wells.

Diagram 1: Experimental Workflow for Splenocyte Proliferation Assay

Caption: Workflow for assessing this compound's effect on splenocyte proliferation.

Potential Anti-Tumor Activity

While direct and extensive studies on the anti-tumor effects of this compound are limited, its immunomodulatory properties suggest a potential indirect anti-cancer mechanism. By enhancing T-lymphocyte activity, this compound could potentially bolster the host's immune surveillance and response against tumor cells. Furthermore, many triterpenoids from Ganoderma lucidum have demonstrated direct cytotoxic effects on various cancer cell lines.

Diagram 2: Logical Relationship of Potential Anti-Tumor Activity

Caption: Hypothesized pathways for the anti-tumor activity of this compound.

Signaling Pathways

The precise signaling pathways modulated by this compound are not yet fully elucidated. However, based on its T-cell stimulating activity and the known mechanisms of other ganoderic acids, several pathways can be postulated as potential targets.

Diagram 3: Postulated Signaling Pathway for T-Cell Activation

Caption: A potential signaling cascade for this compound-enhanced T-cell activation.

It is hypothesized that this compound may amplify the signaling cascade downstream of the T-cell receptor (TCR) activation by ConA. This could involve the potentiation of key signaling molecules such as Phospholipase C gamma 1 (PLCγ1), leading to increased production of second messengers like diacylglycerol (DAG) and inositol trisphosphate (IP3). This, in turn, would lead to the activation of transcription factors such as NFAT, AP-1, and NF-κB, which are crucial for the transcription of interleukin-2 (IL-2), a key cytokine for T-cell proliferation.

Conclusion and Future Directions

This compound exhibits a pronounced immunomodulatory activity, specifically by enhancing T-lymphocyte proliferation. This characteristic positions it as a promising candidate for further investigation as an immunotherapeutic agent. However, the current body of research on this compound is still in its nascent stages. To fully unlock its therapeutic potential, future research should focus on:

-

Quantitative Analysis: Elucidating the precise dose-response relationship of this compound in enhancing T-cell proliferation and other immune cell functions.

-

Anti-Tumor Studies: Conducting comprehensive in vitro and in vivo studies to evaluate the direct and indirect anti-cancer effects of this compound against a panel of cancer cell lines and in animal tumor models.

-

Mechanism of Action: Delineating the specific molecular targets and signaling pathways modulated by this compound to understand its mechanism of action at a molecular level.

This technical guide serves as a foundational resource for the scientific community, providing a structured overview of the current knowledge on this compound and a roadmap for future research endeavors.

The Immunomodulatory Mechanisms of Ganoderic Acids in Immune Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ganoderic acids (GAs), a class of highly oxygenated lanostane-type triterpenoids derived from the medicinal mushroom Ganoderma lucidum, have garnered significant attention for their diverse pharmacological activities. This technical guide provides an in-depth exploration of the molecular mechanisms underlying the immunomodulatory effects of GAs on various immune cells. While a broad spectrum of GAs contributes to these effects, this guide will focus on the most extensively studied compounds, particularly Ganoderic Acid A (GAA), due to the wealth of available research. The limited existing data on Ganoderic Acid LM2 will also be presented. The primary mechanisms of action involve the modulation of key inflammatory signaling pathways, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPK), leading to a reduction in pro-inflammatory mediators. Furthermore, GAs have been shown to influence macrophage polarization and activate other regulatory pathways, such as the Farnesoid X Receptor (FXR). This document consolidates quantitative data from key studies, details relevant experimental protocols, and provides visual representations of the core signaling pathways to serve as a comprehensive resource for researchers in immunology and drug development.

Introduction

Ganoderma lucidum, commonly known as Reishi or Lingzhi, has been used for centuries in traditional Asian medicine to promote health and longevity. Modern scientific investigation has identified Ganoderic acids (GAs) as one of the principal bioactive constituents responsible for its therapeutic properties, including anti-tumor, anti-inflammatory, and immunomodulatory effects[1]. The complex lanostane triterpenoid structure of GAs allows for a wide range of biological activities[2].

The immune system, a complex network of cells and signaling molecules, is a primary target of GA activity. Dysregulation of immune responses can lead to chronic inflammation and autoimmune diseases. GAs have shown promise in modulating these responses, primarily by suppressing excessive inflammation. This guide will dissect the cellular and molecular mechanisms through which GAs exert their effects on key immune cells, including macrophages, microglia, and dendritic cells.

A notable member of this family, this compound, has been identified and shown to possess immunomodulatory properties, specifically in enhancing ConA-induced mice splenocyte proliferation[3]. However, detailed mechanistic studies on this compound remain limited. Therefore, this guide will draw upon the extensive research conducted on other major GAs, such as Ganoderic Acid A (GAA), to provide a comprehensive understanding of the probable mechanisms of action for this class of compounds.

Core Mechanisms of Action in Immune Cells

The immunomodulatory effects of Ganoderic acids are primarily centered on their ability to interfere with pro-inflammatory signaling cascades within immune cells. The most consistently reported mechanisms are the inhibition of the NF-κB and MAPK pathways.

Inhibition of the NF-κB Signaling Pathway

The NF-κB pathway is a cornerstone of inflammatory responses, responsible for the transcription of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. In unstimulated cells, NF-κB is sequestered in the cytoplasm by its inhibitor, IκB. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates IκBα, leading to its ubiquitination and subsequent degradation. This frees NF-κB (typically the p50/p65 heterodimer) to translocate to the nucleus and initiate gene transcription.

Ganoderic acids have been repeatedly shown to suppress NF-κB activation in macrophages and microglia[3][4][5][6]. This inhibition is achieved by preventing the phosphorylation and degradation of IκBα, thereby blocking the nuclear translocation of the p65 subunit of NF-κB[7]. Studies on Ganoderic Acid C1 have demonstrated its ability to downregulate this pathway, leading to a decrease in the production of TNF-α and other pro-inflammatory cytokines in macrophages and peripheral blood mononuclear cells[5][8]. Similarly, Ganoderic acids have been found to inhibit M1 macrophage polarization by regulating the TLR4/MyD88/NF-κB signaling pathway[6][9].

Inhibition of the NF-κB Signaling Pathway by Ganoderic Acids.

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) signaling pathway is another critical regulator of inflammation and cellular stress responses. It comprises several cascades, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. Activation of these kinases leads to the phosphorylation of various transcription factors, such as AP-1 (a dimer of c-Fos and c-Jun), which in turn regulate the expression of inflammatory genes.

Ganoderic acids have been shown to inhibit the phosphorylation of ERK, JNK, and p38 in LPS-stimulated macrophages[5][10]. By preventing the activation of these MAPK pathways, GAs can downregulate the expression of pro-inflammatory mediators. For example, Ganoderic Acid C1 has been demonstrated to suppress LPS-induced TNF-α production by down-regulating the MAPK and AP-1 signaling pathways in macrophages[5].

Modulation of the MAPK Signaling Pathway by Ganoderic Acids.

Regulation of Macrophage Polarization

Macrophages can be broadly classified into two main phenotypes: the classically activated (M1) pro-inflammatory macrophages and the alternatively activated (M2) anti-inflammatory macrophages. A shift in the M1/M2 balance is crucial in the progression and resolution of inflammation.

Ganoderic acids have been shown to inhibit the M1 polarization of macrophages, characterized by a decrease in the expression of the M1 marker CD86 and reduced mRNA levels of pro-inflammatory cytokines like IL-6, IL-1β, and MCP-1[6]. This effect is mediated, at least in part, by the inhibition of the TLR4/MyD88/NF-κB signaling pathway[6]. In the context of neuroinflammation, Ganoderic Acid A has been reported to promote the conversion of microglia from the M1 to the M2 state[11].

Activation of Farnesoid X Receptor (FXR)

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a role in regulating inflammation. Ganoderic Acid A has been identified as an activator of FXR[11]. In LPS-stimulated BV2 microglia, GAA was found to significantly inhibit neuroinflammation by activating the FXR receptor. Antagonizing FXR reversed the anti-inflammatory effects of GAA, indicating that this is a key mechanism of action for GAA in these cells[11].

Quantitative Data on the Effects of Ganoderic Acids

The following tables summarize quantitative data from various studies on the effects of Ganoderic acids on immune cells.

Table 1: Effects of Ganoderic Acids on Macrophages (RAW264.7)

| Ganoderic Acid | Concentration | Target | Effect | Reference |

| Ganoderic Acids (GA) | 1, 5, 25 µg/mL | CD86+ macrophages | Significantly decreased proportion | [6] |

| Ganoderic Acids (GA) | 1, 5, 25 µg/mL | IL-6, IL-1β, MCP-1 mRNA | Significantly decreased levels | [6] |

| Ganoderic Acid C1 | 10, 20 µg/mL | TNF-α production (LPS-stimulated) | Significant inhibition | [12] |

| Ganoderic Acid A (GAA) & GLP-1 (1:4) | - | NO, IL-6, IL-1β, TNF-α, ROS | More effective inhibition than either component alone | [7] |

| Ganoderic Acid A (GAA) & GLP-1 (1:4) | - | IL-10 | Increased levels | [7] |

Table 2: Effects of Ganoderic Acids on Microglia (BV-2)

| Ganoderic Acid | Concentration | Target | Effect | Reference | | :--- | :--- | :--- | :--- | | Ganoderic Acid A (GAA) | 50 µg/mL | LPS-induced proliferation | Inhibited |[11] | | Ganoderic Acid A (GAA) | 50 µg/mL | LPS-induced activation | Suppressed |[11] | | Ganoderic Acid A (GAA) | 50 µg/mL | TNF-α, IL-1β, IL-6 (cell lysates) | Significantly inhibited secretion |[11] | | Deacetyl Ganoderic Acid F | - | TNF-α, IL-6, IL-1β mRNA | Inhibited expression |[4] | | Deacetyl Ganoderic Acid F | - | Akt, IKKα/β, IκBα protein expression | Inhibited expression |[4] |

Table 3: Effects of Ganoderic Acids on Other Immune Cells

| Ganoderic Acid | Cell Type | Concentration | Effect | Reference |

| This compound | Mice Splenocytes | - | Potent enhancement of ConA-induced proliferation | [3] |

| Ganoderic Acid C1 | Human PBMCs from Crohn's disease patients | - | Decreased TNF-α, IFN-γ, and IL-17A production | [8] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to investigate the mechanism of action of Ganoderic acids in immune cells.

Cell Culture and Treatment

-

Cell Lines:

-

RAW264.7: A murine macrophage-like cell line, commonly used to study inflammation. Cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

BV-2: An immortalized murine microglial cell line, used as a model for neuroinflammation. Cultured in DMEM with 10% FBS and antibiotics[4].

-

-

Primary Cells:

-

Bone Marrow-Derived Macrophages (BMDMs): Harvested from the femurs and tibias of mice and differentiated into macrophages using macrophage colony-stimulating factor (M-CSF).

-

Primary Microglia: Isolated from the cerebral cortices of neonatal mice[3].

-

Human Peripheral Blood Mononuclear Cells (PBMCs): Isolated from whole blood using Ficoll-Paque density gradient centrifugation.

-

-

Stimulation:

-

Ganoderic Acid Treatment:

-

GAs are typically dissolved in dimethyl sulfoxide (DMSO) to create a stock solution and then diluted in culture medium to the desired final concentration. Cells are often pre-treated with GAs for a period of 1-2 hours before the addition of an inflammatory stimulus like LPS[4].

-

Immunoassays

-

Enzyme-Linked Immunosorbent Assay (ELISA): Used to quantify the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants.

-

Flow Cytometry: Used to analyze the expression of cell surface markers (e.g., CD86 for M1 macrophages) and intracellular proteins.

Molecular Biology Techniques

-

Western Blotting: A technique to detect and quantify specific proteins in cell lysates. It is used to measure the levels of total and phosphorylated proteins in signaling pathways (e.g., p-p65, p-IκBα, p-p38, p-ERK, p-JNK) to assess pathway activation[12].

-

Quantitative Real-Time PCR (qRT-PCR): Used to measure the mRNA expression levels of target genes, such as those encoding for cytokines and inflammatory enzymes.

Cellular Imaging

-

Immunofluorescence: Used to visualize the subcellular localization of proteins, such as the nuclear translocation of NF-κB p65. Cells are fixed, permeabilized, and incubated with specific primary and fluorescently labeled secondary antibodies.

General Experimental Workflow for Studying Ganoderic Acid Effects.

Conclusion and Future Directions

The collective evidence strongly indicates that Ganoderic acids are potent immunomodulators with significant anti-inflammatory properties. Their ability to inhibit the NF-κB and MAPK signaling pathways in macrophages and microglia positions them as promising candidates for the development of therapeutics for inflammatory and autoimmune diseases. The modulation of macrophage polarization and the activation of the FXR pathway by specific GAs like GAA highlight the multifaceted nature of their immunomodulatory actions.

While the research on many Ganoderic acids is advancing, there is a clear knowledge gap concerning the specific mechanisms of action for this compound. Future research should aim to elucidate the detailed signaling pathways affected by this compound in various immune cells. Furthermore, while most studies have focused on macrophages and microglia, the effects of GAs on other immune cell populations, such as dendritic cells, lymphocytes, and neutrophils, warrant more in-depth investigation. A deeper understanding of the structure-activity relationships among the diverse family of Ganoderic acids will be crucial for optimizing their therapeutic potential. Finally, translating the promising in vitro findings into in vivo models and eventually into clinical trials will be the ultimate goal for harnessing the full therapeutic potential of these natural compounds.

References

- 1. Ganoderic acids alleviate atherosclerosis by inhibiting macrophage M1 polarization via TLR4/MyD88/NF-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Immuno-modulatory activity of Ganoderma lucidum-derived polysacharide on human monocytoid dendritic cells pulsed with Der p 1 allergen - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Involvement of NFƙB and MAPK signaling pathways in the preventive effects of Ganoderma lucidum on the inflammation of BV-2 microglial cells induced by LPS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Synergistic anti-inflammatory effects of Ganoderma lucidum polysaccharide and ganoderic acid A on LPS-induced RAW264.7 cells by inhibition of TLR4/NF-κB activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Development of a new protocol for 2-day generation of mature dendritic cells from human monocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cdn.amegroups.cn [cdn.amegroups.cn]

- 10. Ganoderic Acid A Promotes Amyloid-β Clearance (In Vitro) and Ameliorates Cognitive Deficiency in Alzheimer’s Disease (Mouse Model) through Autophagy Induced by Activating Axl - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ganoderic Acid A Attenuates LPS-Induced Neuroinflammation in BV2 Microglia by Activating Farnesoid X Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ganoderic acid C1 isolated from the Anti-asthma Formula, ASHMITM suppresses TNF-α production by mouse macrophages and peripheral blood mononuclear cells from asthma patients - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacology of Ganoderic Acid Lm2: A Technical Literature Review

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Lm2 is a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum. As a member of the extensive family of ganoderic acids, it is a subject of interest for its potential therapeutic properties. These highly oxygenated tetracyclic triterpenoids are recognized for a wide array of biological activities, contributing to the long-standing use of Ganoderma lucidum in traditional medicine. This technical guide provides a comprehensive review of the currently available pharmacological data on this compound, supplemented with in-depth information from closely related and well-studied ganoderic acids to provide a broader context for its potential mechanisms of action and therapeutic applications.

Pharmacological Activities

The primary pharmacological activities attributed to this compound and its analogs are its immunomodulatory and anti-tumor effects.

Immunomodulatory Effects

This compound has been reported to exhibit potent immunomodulatory activity. Specifically, it has been shown to enhance the proliferation of concanavalin A (ConA)-induced murine splenocytes in vitro. This suggests a potential role in augmenting cell-mediated immunity. While specific quantitative data for this compound's effect on splenocyte proliferation is not extensively detailed in publicly available literature, the general methodology for such assays is well-established.

Anti-tumor Activity

Quantitative Pharmacological Data

To provide a comparative context for the potential potency of this compound, the following table summarizes the anti-proliferative activities of other prominent ganoderic acids against various human cancer cell lines.

| Ganoderic Acid | Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |

| Ganoderic Acid A | HepG2 | Hepatocellular Carcinoma | CCK-8 | 187.6 (24h), 203.5 (48h) | [2] |

| Ganoderic Acid A | SMMC7721 | Hepatocellular Carcinoma | CCK-8 | 158.9 (24h), 139.4 (48h) | [2] |

| Ganoderic Acid A Derivative (A2) | A549 | Lung Cancer | MTT | 15.32 ± 0.87 | [6] |

| Ganoderic Acid A Derivative (A2) | HCT116 | Colon Cancer | MTT | 11.24 ± 0.53 | [6] |

| Ganoderic Acid A Derivative (A2) | MCF-7 | Breast Cancer | MTT | 18.76 ± 0.92 | [6] |

| Ganoderic Acid DM | A549 | Non-small cell lung cancer | MTT | Not specified, induces apoptosis | [4] |

| Ganoderic Acid DM | NCI-H460 | Non-small cell lung cancer | MTT | Not specified, induces apoptosis | [4] |

Experimental Protocols

Detailed experimental protocols are crucial for the replication and advancement of research. Below are representative methodologies for key assays used to evaluate the pharmacological activity of ganoderic acids.

Cell Viability Assay (CCK-8)

This protocol is adapted from studies on Ganoderic Acid A.[2]

-

Cell Seeding: Plate human hepatocellular carcinoma cells (HepG2 or SMMC7721) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treatment: Treat the cells with varying concentrations of the ganoderic acid (e.g., 0, 25, 50, 75, 100, 150 µmol/l) for 24, 48, and 72 hours.

-

Assay: Add 10 µl of Cell Counting Kit-8 (CCK-8) solution to each well and incubate for 2 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate the cell viability as a percentage of the control group and determine the IC50 value using non-linear regression analysis.

Splenocyte Proliferation Assay (General Protocol)

This is a generalized protocol based on standard immunological methods, as specific details for this compound are not available.

-

Splenocyte Isolation: Isolate splenocytes from the spleens of BALB/c mice under sterile conditions.

-

Cell Culture: Resuspend the splenocytes in complete RPMI-1640 medium and seed in 96-well plates at a density of 2 x 10⁵ cells/well.

-

Stimulation and Treatment: Add Concanavalin A (ConA; final concentration of 5 µg/mL) to induce T-cell proliferation, along with varying concentrations of this compound. Include wells with cells and ConA only (positive control) and cells in medium only (negative control).

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

Proliferation Assessment: Add a proliferation indicator such as MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or [³H]-thymidine. After an appropriate incubation period, measure the colorimetric change or radioactive incorporation, respectively.

-

Data Analysis: Express the results as a stimulation index or percentage of control proliferation.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, research on other ganoderic acids has identified several key pathways involved in their anti-tumor and immunomodulatory effects. These provide a logical starting point for investigating the mechanisms of this compound.

Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by certain ganoderic acids.

Caption: Ganoderic Acid A-mediated inhibition of the JAK/STAT3 signaling pathway.[7]

Caption: Regulation of the p53-MDM2 pathway by derivatives of Ganoderic Acid A.[6]

Conclusion

This compound, a triterpenoid from Ganoderma lucidum, shows promise as a pharmacologically active compound, particularly in the realms of immunomodulation and cancer therapy. While direct and detailed quantitative data for this compound are currently limited in the scientific literature, the extensive research on related ganoderic acids provides a strong foundation for predicting its potential biological effects and mechanisms of action. The inhibition of key signaling pathways such as PI3K/Akt/mTOR, JAK/STAT, and the regulation of the p53-MDM2 pathway are recurrent themes in the anti-cancer activity of this class of compounds. Future research should focus on isolating sufficient quantities of this compound to perform comprehensive in vitro and in vivo studies to determine its specific IC50/EC50 values, elucidate its precise mechanisms of action, and explore its therapeutic potential in various disease models. Such studies are essential to validate its standing as a candidate for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptotic and Immune Restoration Effects of Ganoderic Acids Define a New Prospective for Complementary Treatment of Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Ganoderic acid A exerts antitumor activity against MDA-MB-231 human breast cancer cells by inhibiting the Janus kinase 2/signal transducer and activator of transcription 3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderic Acid Lm2: A Technical Guide to its Natural Sources, Abundance, and Biological Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderic Acid Lm2 is a highly oxygenated lanostane-type triterpenoid, a class of complex organic compounds biosynthesized in select fungi. As a member of the extensive family of ganoderic acids, it contributes to the diverse pharmacological profile of its natural source. This technical guide provides a comprehensive overview of the known natural sources of this compound, available data on its abundance, detailed experimental protocols for its study, and an exploration of its biological context through signaling pathways and biosynthetic routes. This document is intended to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug discovery.

Natural Sources and Abundance

This compound is a natural terpenoid isolated from the fungus Ganoderma lucidum, a well-known medicinal mushroom.[1] Specifically, it has been identified in the fruiting bodies of this species. Ganoderma lucidum, belonging to the family Ganodermataceae, grows on wood and is distributed worldwide, with a long history of use in traditional Asian medicine.

While the primary source of this compound has been established as Ganoderma lucidum, quantitative data regarding its specific abundance in the fruiting bodies or mycelia remains largely uncharacterized in publicly available scientific literature. Quantitative analyses of triterpenoids in Ganoderma species have predominantly focused on more abundant ganoderic acids such as Ganoderic Acid A, B, and C2. The concentration of total ganoderic acids can vary significantly depending on the Ganoderma species, strain, cultivation conditions, and the part of the fungus being analyzed (fruiting body vs. mycelium).

Table 1: Abundance of Select Ganoderic Acids in Ganoderma Species (Illustrative Examples)

| Ganoderic Acid | Ganoderma Species | Part of Fungus | Cultivation Method | Concentration/Yield | Reference |

| This compound | Ganoderma lucidum | Fruiting Body | Not Specified | Data Not Available | - |

| Ganoderic Acid A | Ganoderma lucidum | Not Specified | Not Specified | 0.8502 to 0.9241 mg/100 mg (dried mushroom) | |

| Ganoderic Acid B | Ganoderma spp. (indigenous to India) | Not Specified | Cultivated | 16.64 to 916.89 µg/g | |

| Total Ganoderic Acids | Ganoderma sinense | Mycelium | Submerged Cultivation | 25.2 ± 1.5 mg/g |

Note: The data presented for Ganoderic Acids A and B, and total ganoderic acids are for illustrative purposes to provide context on the typical range of concentrations for other ganoderic acids. Specific quantitative data for this compound is not currently available in the reviewed literature.

Experimental Protocols

Extraction and Purification of Ganoderic Acids (General Protocol)

The following protocol is a generalized procedure for the extraction and purification of ganoderic acids from Ganoderma lucidum fruiting bodies. This can be adapted for the specific isolation of this compound.

2.1.1. Materials and Reagents

-

Dried and powdered fruiting bodies of Ganoderma lucidum

-

95% Ethanol

-

Ethyl acetate

-

Chloroform

-

Acetone

-

Methanol

-

Silica gel for column chromatography

-

Sephadex LH-20

-

Reverse-phase C18 silica gel

-

High-Performance Liquid Chromatography (HPLC) system

-

Rotary evaporator

-

Freeze-dryer

2.1.2. Extraction Procedure

-

Solvent Extraction:

-

Macerate the dried, powdered fruiting bodies of Ganoderma lucidum with 95% ethanol at a solid-to-liquid ratio of 1:15 (w/v).

-

Perform the extraction at 60-80°C for 2-4 hours with continuous stirring.

-

Repeat the extraction process three times to ensure maximum yield.

-

Combine the ethanol extracts and concentrate under reduced pressure using a rotary evaporator to obtain a crude extract.

-

-

Liquid-Liquid Partitioning:

-

Suspend the crude extract in water and perform liquid-liquid partitioning with ethyl acetate.

-

Collect the ethyl acetate fraction, which will contain the less polar triterpenoids, including ganoderic acids.

-

Evaporate the ethyl acetate under reduced pressure to yield the ethyl acetate soluble fraction.

-

2.1.3. Purification Procedure

-

Silica Gel Column Chromatography:

-

Subject the ethyl acetate soluble fraction to silica gel column chromatography.

-

Elute the column with a gradient of chloroform and acetone of increasing polarity.

-

Collect fractions and monitor by Thin Layer Chromatography (TLC) to pool fractions containing compounds with similar Rf values.

-

-

Sephadex LH-20 Column Chromatography:

-

Further purify the fractions containing the desired ganoderic acids using a Sephadex LH-20 column with methanol as the mobile phase to separate compounds based on size.

-

-

Preparative HPLC:

-

Perform final purification using a preparative reverse-phase HPLC system with a C18 column.

-

Use a gradient of methanol and water (often with a small percentage of acetic or formic acid) as the mobile phase.

-

Collect the peak corresponding to this compound. The identity and purity of the isolated compound should be confirmed by spectroscopic methods such as Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

-

Quantification of Ganoderic Acids by HPLC (General Protocol)

The following is a general HPLC method for the quantification of ganoderic acids, which can be optimized for this compound.

2.2.1. Instrumentation and Conditions

-

HPLC System: Agilent 1260 Infinity HPLC system or equivalent, equipped with a Diode Array Detector (DAD).

-

Column: Zorbax C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile (A) and 0.1% acetic acid in water (B).

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: 252 nm.

-

Column Temperature: 30°C.

2.2.2. Sample and Standard Preparation

-

Standard Solution: Prepare a stock solution of purified this compound in methanol. Prepare a series of dilutions to create a calibration curve.

-

Sample Solution: Accurately weigh the dried extract, dissolve it in methanol, and filter through a 0.45 µm syringe filter before injection.

2.2.3. Quantification

-

Inject the standard solutions to establish a calibration curve of peak area versus concentration.

-

Inject the sample solution and determine the peak area of this compound.

-

Calculate the concentration of this compound in the sample using the calibration curve.

Biosynthesis and Signaling Pathways

Biosynthesis of Ganoderic Acids

Ganoderic acids are synthesized via the mevalonate (MVA) pathway, a fundamental metabolic pathway for the production of isoprenoids in fungi. The pathway begins with acetyl-CoA and proceeds through a series of enzymatic reactions to produce the triterpenoid precursor, lanosterol. Lanosterol then undergoes a series of complex modifications, including oxidations, reductions, and acylations, catalyzed by a suite of enzymes, primarily from the cytochrome P450 family, to generate the diverse array of ganoderic acids.

References

Characterization of Ganoderic Acid Lm2: A Spectroscopic and Methodological Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of Ganoderic Acid Lm2, a lanostane-type triterpene isolated from the fruiting bodies of Ganoderma lucidum. The information presented herein is intended to support researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development in the identification and evaluation of this compound.

Compound Identity and Biological Activity

This compound has been identified as (23S) 7β,23-dihydroxy-3,11,15-trioxo-5α-lanosta-8,24-dien-26-oic acid[1]. With a molecular formula of C₃₀H₄₂O₇ and a molecular weight of 514.65 g/mol , this compound belongs to the extensive family of highly oxygenated triterpenoids found in Ganoderma species.

Preliminary in vitro studies have shown that this compound exhibits potent enhancement of Concanavalin A (ConA)-induced proliferation of mice splenocytes, suggesting potential immunomodulatory activity[1].

Spectroscopic Data for Structural Elucidation

The structural characterization of this compound relies on a combination of mass spectrometry and nuclear magnetic resonance spectroscopy. The following tables summarize the key spectroscopic data for this compound.

Mass Spectrometry (MS) Data

Mass spectrometry data is crucial for determining the molecular weight and elemental composition of this compound.

| Parameter | Value |

| Molecular Formula | C₃₀H₄₂O₇ |

| Molecular Weight | 514.65 |

| Ionization Mode | Electrospray Ionization (ESI) |

| Observed Ion (m/z) | Data not available in the provided search results. |

¹H Nuclear Magnetic Resonance (NMR) Data

Proton NMR provides detailed information about the chemical environment of hydrogen atoms within the molecule.

Detailed ¹H NMR data for this compound, including chemical shifts (δ) in ppm, multiplicities, and coupling constants (J) in Hz, are not available in the provided search results.

¹³C Nuclear Magnetic Resonance (NMR) Data

Carbon NMR is used to determine the number and types of carbon atoms in a molecule.

Specific ¹³C NMR chemical shift (δ) values in ppm for this compound are not available in the provided search results.

Experimental Protocols

The following sections detail the generalized methodologies for the isolation and spectroscopic analysis of ganoderic acids, which are applicable to the characterization of this compound.

Isolation and Purification of Ganoderic Acids

The initial step in characterizing this compound involves its extraction and purification from its natural source.

-

Extraction : The dried and powdered fruiting bodies of Ganoderma lucidum are typically extracted with a solvent such as 95% ethanol at an elevated temperature (e.g., 80°C). This process is often repeated multiple times to ensure a thorough extraction.

-

Solvent Partitioning and Column Chromatography : The resulting crude extract is concentrated and then subjected to solvent partitioning. Further separation is achieved using column chromatography, often with a silica gel stationary phase and a gradient elution system (e.g., chloroform/acetone), followed by reversed-phase C-18 column chromatography with a water/methanol gradient.

-

High-Performance Liquid Chromatography (HPLC) : Final purification of individual ganoderic acids is typically accomplished through preparative or semi-preparative HPLC.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules.

-